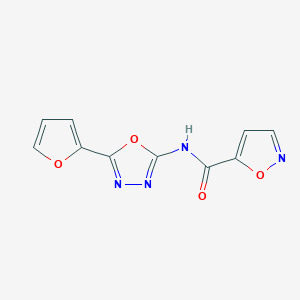
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been identified as an inhibitor of Activating Transcription Factor 6 (ATF6) . ATF6 is a protein that plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum . This compound may find use as a therapeutic agent for the treatment of diseases or disorders mediated by ATF6, including viral infections, neurodegenerative diseases, vascular diseases, or cancer .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of furan, oxadiazole, and isoxazole rings. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The isoxazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
1. Energetic Materials Development
Compounds based on oxadiazol rings, similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, have been explored for their potential as insensitive energetic materials. Studies have focused on synthesizing and characterizing derivatives with moderate thermal stability and insensitivity towards impact and friction, indicating potential applications in safer explosive materials (Yu et al., 2017).
2. Biological Activity and Drug Development
Oxadiazole and furadiazole rings, key components of the this compound structure, have been studied for their broad range of chemical and biological properties. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Some oxadiazole derivatives are already part of commercially available drugs, highlighting their significance in pharmaceutical chemistry (Siwach & Verma, 2020).
3. Antimicrobial Applications
Several studies have synthesized oxadiazole derivatives, including structures similar to this compound, and tested them for antimicrobial activities. The findings suggest that these compounds have potential applications in fighting various microbial infections, with some demonstrating notable activity against specific microorganisms (Başoğlu et al., 2013).
4. Tyrosinase Inhibition and Potential Cancer Therapy
Furan-oxadiazole hybrids, closely related to the chemical structure , have shown significant tyrosinase inhibition activity. This suggests potential therapeutic applications in skin whitening treatments and as anticancer agents targeting malignant melanoma (Irfan et al., 2022).
Wirkmechanismus
The mechanism of action of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is likely related to its inhibition of ATF6. ATF6 is a transcription factor that plays a key role in the unfolded protein response, a cellular process that is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum. By inhibiting ATF6, this compound could potentially modulate this response, which could have therapeutic effects in diseases where the UPR is dysregulated .
Zukünftige Richtungen
The future directions for research on “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” could include further investigation into its mechanism of action, potential therapeutic applications, and the development of more efficient synthetic methods. Given its potential as an ATF6 inhibitor, it could be particularly relevant for the treatment of diseases where the unfolded protein response is implicated, such as neurodegenerative diseases, vascular diseases, viral infections, and cancer .
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-8(6-3-4-11-18-6)12-10-14-13-9(17-10)7-2-1-5-16-7/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBOEAHEDYAFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
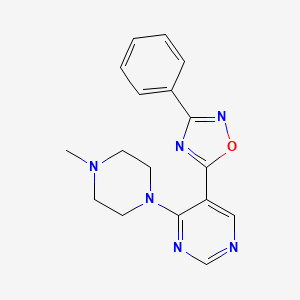
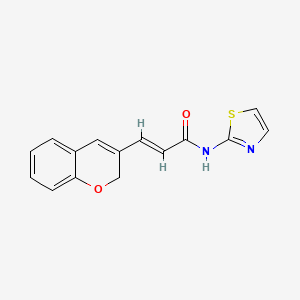

![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)
![Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)
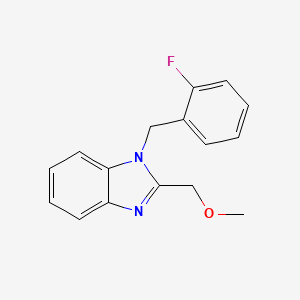
![methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2836511.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2836513.png)


![[(2-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2836519.png)

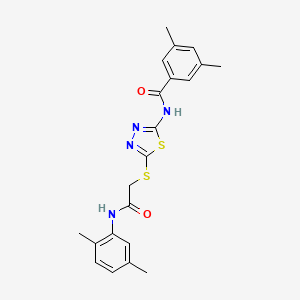
![1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2836523.png)
